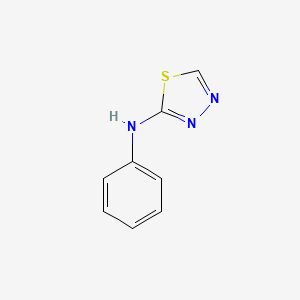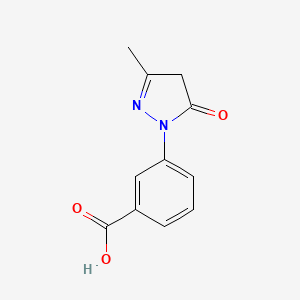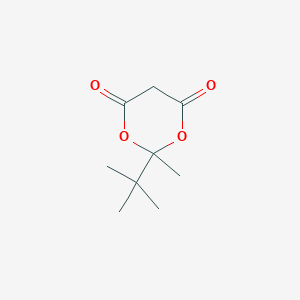
2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. It might also include information on what the compound is used for or where it is typically found or produced.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or issues with the synthesis, such as the need for unusual or expensive reagents, or difficulties in purifying the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. It might also discuss any interesting or unusual features of the structure, and how the structure relates to the compound’s properties or reactivity.Chemical Reactions Analysis
This would involve a discussion of how the compound reacts, including the types of reactions it undergoes, the conditions under which it reacts, and the products of its reactions. It might also discuss any unusual or interesting aspects of its reactivity.Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability. It might also discuss how these properties influence its use or handling.Scientific Research Applications
Novel Synthesis Techniques and Reaction Mechanisms
- Synthesis of Digermene from Disilene : A study described the synthesis of trans-1,2-dichloro-1,2,3,4-tetrakis[di-tert-butyl(methyl)silyl]-3Delta-1,2,3,4-disiladigermetene, representing the first cyclotetrametallene containing different heavier group 14 elements and the first digermene in a four-membered ring. The formation showcases innovative pathways in organometallic chemistry (Lee et al., 2003).
Organic Compound Reactivity and Derivative Formation
- N-tert-butyl-2,2-dimethylbutyramide Derivatives : Research highlighted the reaction of 5-Isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione with tert-butyl isocyanide and primary or secondary amines, leading to the formation of N-tert-butyl-2,2-dimethylbutyramide derivatives. This process opens avenues for novel amide derivatives with potential applications in medicinal chemistry and organic synthesis (Yavari et al., 2003).
Renewable Materials and Green Chemistry
- Renewable Gasoline and Solvents from 2,3-Butanediol : A significant study utilized 2,3-Butanediol to produce a mixture of dioxolanes, demonstrating potential as a sustainable gasoline blending component, diesel oxygenate, and industrial solvent. This research contributes to the development of renewable energy sources and environmentally friendly materials (Harvey et al., 2016).
Catalysis and Polymerization
- Polylactide Toughening : The synthesis of (6S)-3-Methylene-6-methyl-1,4-dioxane-2,5-dione from L-lactide for use in toughening polylactide via polymerization demonstrates innovative approaches to enhancing polymer materials' physical properties. This research indicates the potential for creating more durable and versatile biodegradable plastics (Jing & Hillmyer, 2008).
Safety And Hazards
This would involve a discussion of any hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also discuss appropriate safety precautions for handling or disposing of the compound.
Future Directions
This would involve a discussion of areas for future research or development involving the compound. This might include potential new applications, improvements to its synthesis, or new reactions.
properties
IUPAC Name |
2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-8(2,3)9(4)12-6(10)5-7(11)13-9/h5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOZARBOMFFIFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)CC(=O)O1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363426 |
Source


|
| Record name | 2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione | |
CAS RN |
62018-49-9 |
Source


|
| Record name | 2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

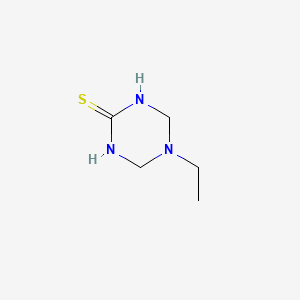
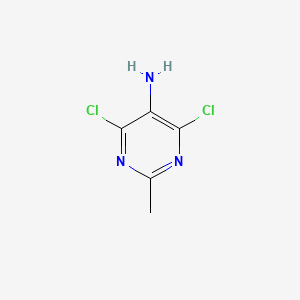
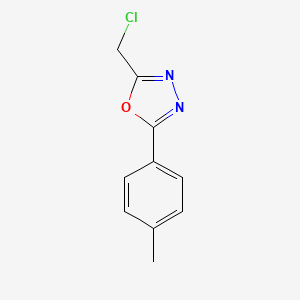
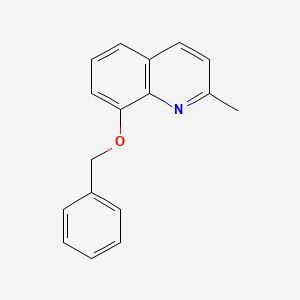
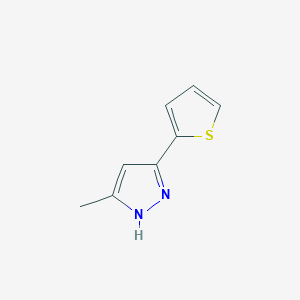
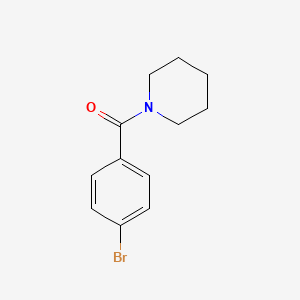
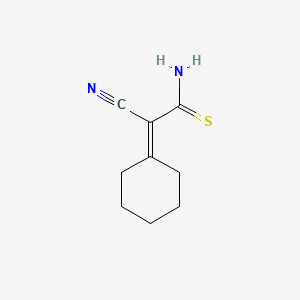
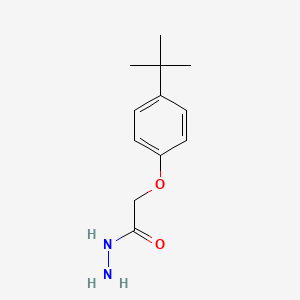
![{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid](/img/structure/B1270361.png)
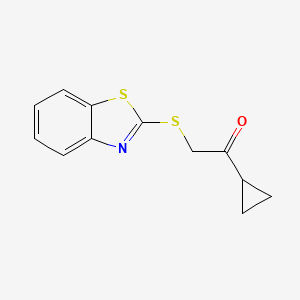
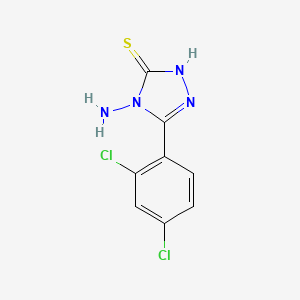
![5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1270365.png)
